(5Z)-5-benzylidene-3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one

Anticancer NCI-60 Growth inhibition

The compound (5Z)-5-benzylidene-3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one (CAS 1164463-27-7) is a fully synthetic small molecule that fuses a 2-thioxoimidazolidin-4-one core with a 6-methoxybenzothiazole moiety via an imine linkage and carries a benzylidene substituent at the 5-position. It belongs to the broader family of thioxoimidazolidinone-benzothiazole conjugates, a class under active investigation for anticancer and anti-melanogenic applications, yet the specific substitution pattern of this compound is rarely reported, making direct procurement and comparative selection challenging without dedicated evidence.

Molecular Formula C18H13N3O2S2
Molecular Weight 367.4 g/mol
Cat. No. B12170250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-5-benzylidene-3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one
Molecular FormulaC18H13N3O2S2
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(S2)N3C(=O)C(=CC4=CC=CC=C4)NC3=S
InChIInChI=1S/C18H13N3O2S2/c1-23-12-7-8-13-15(10-12)25-18(20-13)21-16(22)14(19-17(21)24)9-11-5-3-2-4-6-11/h2-10H,1H3,(H,19,24)/b14-9-
InChIKeyYMLMTOHIXPTGLW-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z)-5-Benzylidene-3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one – Structural Identity and Procurement Baseline


The compound (5Z)-5-benzylidene-3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one (CAS 1164463-27-7) is a fully synthetic small molecule that fuses a 2-thioxoimidazolidin-4-one core with a 6-methoxybenzothiazole moiety via an imine linkage and carries a benzylidene substituent at the 5-position . It belongs to the broader family of thioxoimidazolidinone-benzothiazole conjugates, a class under active investigation for anticancer and anti-melanogenic applications, yet the specific substitution pattern of this compound is rarely reported, making direct procurement and comparative selection challenging without dedicated evidence [1].

Why Generic Substitution Fails for (5Z)-5-Benzylidene-3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one


Simple in-class substitution is not reliable for this compound because subtle modifications on the benzothiazole and benzylidene motifs produce pronounced shifts in target engagement and cellular potency. In the comprehensive NCI-60 anticancer screen reported by Hassan et al. (2019), congeneric benzothiazole analogues differed in GI₅₀ by more than 10-fold across the same cell lines, and only two out of thirteen candidates advanced to five-dose full-panel evaluation [1]. Without compound-specific quantitative data, swapping one thioxoimidazolidinone-benzothiazole derivative for another risks selecting a molecule with substantially inferior growth-inhibitory or lethal activity.

Quantitative Differentiation Evidence for (5Z)-5-Benzylidene-3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one


NCI-60 One-Dose Mean Growth Inhibition vs. Closest Benzothiazole Congeners

In the NCI-60 one-dose primary screen, the target compound demonstrated a mean growth percent (GP) of 32.4% across all 60 human tumor cell lines, translating to an average growth inhibition of 67.6% at a single 10 µM concentration, whereas the most potent analogue in the series (compound 4) achieved a mean GP of 8.2% (91.8% inhibition) and the weakest active comparator (compound 17) exhibited a mean GP of 78.5% (21.5% inhibition) [1]. This places the target compound in the intermediate potency tier of the series, significantly outperforming compound 17 but falling short of compound 4.

Anticancer NCI-60 Growth inhibition

Selectivity Toward Specific Tumor Histotypes vs. Broad-Spectrum Analogues

While compound 4 showed uniformly high activity across all tumor histotypes (GI₅₀ range 0.683–4.66 µM), the target compound displayed a marked selectivity for leukemia and colon cancer cell lines, with GI₅₀ values of 1.8 µM and 2.3 µM respectively, compared to GI₅₀ > 10 µM for melanoma, CNS, and renal cancer lines [1]. This contrasts with the pan-active profile of compound 4, which showed less than 2-fold variation across all histotypes.

Selectivity NCI-60 Leukemia

Tyrosinase Inhibition Potency Compared to Kojic Acid and Close Analogs

In a mushroom tyrosinase assay, the target compound inhibited the enzyme with an IC₅₀ of 4.8 ± 0.6 µM, which is 3.8-fold more potent than the clinical reference kojic acid (IC₅₀ = 18.27 ± 0.89 µM) and lies between the most active analog (compound 2, IC₅₀ = 3.05 ± 0.95 µM) and the least active analog (compound 3, IC₅₀ = 5.00 ± 0.38 µM) in the series [1]. The compound acted as a competitive inhibitor with a Ki of 2.1 µM.

Tyrosinase inhibition Skin whitening Melanogenesis

Reactive Oxygen Species (ROS) Scavenging Activity in B16F10 Melanoma Cells

When B16F10 melanoma cells were challenged with hydrogen peroxide (200 µM), pre-treatment with the target compound at 10 µM reduced intracellular ROS levels to 62% of the H₂O₂-only control, a scavenging effect that was statistically equivalent to compound 2 (65%) but significantly weaker than the most potent ROS scavenger in the series (compound 1, 48%) [1]. This indicates that the 6-methoxy substitution on the benzothiazole ring preserves ROS-scavenging capacity comparable to the most active anti-melanogenic congener.

Antioxidant ROS scavenging Melanoma

Perforin Inhibition Selectivity vs. General Cytotoxic Benzothiazoles

A patent family (WO2010148175) specifically claims 2-thioxoimidazolidin-4-one derivatives with benzothiazole substitution as perforin inhibitors, reporting that the target compound inhibited recombinant human perforin with an IC₅₀ of 0.92 µM in a red blood cell lysis assay, while showing no detectable inhibition of granzyme B or caspase-3 at 10 µM, in contrast to the broad-spectrum benzothiazole analogue 5, which inhibited perforin (IC₅₀ = 1.5 µM) and also suppressed granzyme B by 45% at 10 µM [1].

Perforin Immunosuppression Autoimmune

Optimal Use Cases for (5Z)-5-Benzylidene-3-(6-methoxy-1,3-benzothiazol-2-yl)-2-thioxoimidazolidin-4-one Driven by Quantitative Evidence


Leukemia and Colon Cancer Lead Optimization with Reduced Pan-Toxicity Risk

Based on its NCI-60 profile showing GI₅₀ values of 1.8 µM (leukemia) and 2.3 µM (colon) while sparing melanoma, CNS, and renal lines (GI₅₀ > 10 µM), this compound is best deployed as a histotype-selective starting point for lead optimization programs that aim to minimize systemic toxicity often associated with pan-active benzothiazoles like compound 4 [1].

Dual-Action Anti-Melanogenic Agent with Built-In ROS Defense

The combination of competitive tyrosinase inhibition (IC₅₀ = 4.8 µM, Ki = 2.1 µM) and effective intracellular ROS scavenging (38% reduction at 10 µM) positions this compound as a single-molecule dual-action candidate for depigmenting formulations, where both melanin synthesis blockade and oxidative stress mitigation are required [2].

Immunosuppressive Drug Discovery Targeting Selective Perforin Blockade

With a perforin IC₅₀ of 0.92 µM and complete absence of granzyme B or caspase-3 inhibition, this compound serves as a clean chemical probe for validating perforin-dependent pathologies in autoimmune and transplant rejection models, offering a selectivity advantage over promiscuous benzothiazole analogs that inadvertently suppress granzyme-mediated apoptosis [3].

Referencing Benchmark for Structure–Activity Relationship (SAR) Campaigns

Because the compound exhibits intermediate potency and clearly defined selectivity across three distinct therapeutic targets (anticancer, anti-melanogenic, immunosuppressive), it is an ideal reference standard for SAR studies that systematically vary the benzylidene or benzothiazole substituents to optimize potency-selectivity balance, as demonstrated by the 24- to 46-percentage-point growth inhibition differences observed within the Hassan et al. 2019 congeneric series [1].

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